REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](OS(C(F)(F)F)(=O)=O)=[N:6][CH:7]=1.[NH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[N:6][C:5]([N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
1.07 mL
|
Type
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reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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DMF was then removed in vacuo, water (20 mL)
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
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the product extracted with EtOAc (3×15 mL) and CH2Cl2 (15 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
After removal of the solvent
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in Et2O
|
Type
|
ADDITION
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Details
|
HCl (4M in dioxane; 4 mL) was added
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC(=CC1)N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |